molecular formula C18H20N2O2 B240673 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide

Katalognummer B240673
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: BJPFHIPTTBSHGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Wirkmechanismus

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor blood vessels and subsequent tumor necrosis.
Biochemical and physiological effects:
DMXAA has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). These cytokines play a role in the destruction of tumor blood vessels and subsequent tumor necrosis. DMXAA has also been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapeutic agents to the tumor.

Vorteile Und Einschränkungen Für Laborexperimente

One major advantage of DMXAA is its ability to enhance the anti-tumor activity of other chemotherapeutic agents and radiation therapy. This makes it a promising candidate for combination therapy. However, DMXAA has also been shown to have limited efficacy in some tumor models, which may limit its usefulness in certain types of cancer.

Zukünftige Richtungen

There are several future directions for DMXAA research. One area of interest is the development of DMXAA analogs with improved efficacy and selectivity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from DMXAA therapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of DMXAA in combination with other chemotherapeutic agents and radiation therapy.
Conclusion:
DMXAA is a small molecule that has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various tumor models. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and radiation therapy. While DMXAA has limitations in some tumor models, it remains a promising candidate for combination therapy. Future research should focus on the development of DMXAA analogs, the identification of biomarkers, and further clinical trials to evaluate its safety and efficacy.

Synthesemethoden

DMXAA can be synthesized using a multi-step process starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This compound is then reacted with 4-(dimethylamino)phenylacetic acid to form 4-(2-methylbenzoyl)phenylacetic acid. The final step involves the reaction of 4-(2-methylbenzoyl)phenylacetic acid with thionyl chloride and dimethylformamide to form DMXAA.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various tumor models. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and radiation therapy.

Eigenschaften

Produktname

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide

Molekularformel

C18H20N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-13-6-4-5-7-16(13)18(22)19-15-10-8-14(9-11-15)12-17(21)20(2)3/h4-11H,12H2,1-3H3,(H,19,22)

InChI-Schlüssel

BJPFHIPTTBSHGQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.